2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine
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Overview
Description
2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that features a piperidine ring fused to an oxazolo-pyridine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with oxazolo-pyridine derivatives in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid
- 2-(3,4-Dichlorophenyl)oxazolo[4,5-b]pyridine
- 7-(4-Bromophenyl)-2,5-diphenyl(1,3)oxazolo(5,4-b)pyridine
Uniqueness
2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring with an oxazolo-pyridine scaffold makes it a versatile compound for various applications in medicinal chemistry and drug discovery .
Properties
CAS No. |
113520-19-7 |
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Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-piperidin-1-yl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H13N3O/c1-2-7-14(8-3-1)11-13-10-9(15-11)5-4-6-12-10/h4-6H,1-3,7-8H2 |
InChI Key |
FENJCJALMPYFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(O2)C=CC=N3 |
Origin of Product |
United States |
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